
2-Methyltryptamine-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyltryptamine-d7 is a deuterated form of 2-Methyltryptamine, a compound belonging to the tryptamine class. Tryptamines are known for their structural similarity to the neurotransmitter serotonin, which plays a crucial role in mood regulation, cognition, and perception. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and experimental applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltryptamine-d7 typically involves the introduction of deuterium atoms into the 2-Methyltryptamine molecule. One common method is the catalytic hydrogenation of 2-Methyltryptamine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the deuterated compound. The reaction conditions often include a deuterium atmosphere, a suitable catalyst such as palladium on carbon, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient hydrogenation with deuterium gas. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-Methyltryptamine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted tryptamines. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research .
科学研究应用
2-Methyltryptamine-d7 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its stable isotope labeling.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a tracer in environmental studies
作用机制
The mechanism of action of 2-Methyltryptamine-d7 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission, affecting mood, cognition, and perception. The compound may also interact with other serotonin receptors and monoamine transporters, contributing to its overall effects. The deuterium labeling does not significantly alter the mechanism but aids in tracking the compound in biological systems .
相似化合物的比较
Similar Compounds
2-Methyltryptamine: The non-deuterated form, with similar chemical properties but without stable isotope labeling.
N,N-Dimethyltryptamine (DMT): A well-known hallucinogenic compound with a similar indole structure.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another hallucinogenic tryptamine with additional methoxy groups
Uniqueness
2-Methyltryptamine-d7 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and experimental applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various studies. This feature sets it apart from other similar compounds that lack stable isotope labeling .
属性
CAS 编号 |
1794753-05-1 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
181.29 |
IUPAC 名称 |
2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3/i1D3,2D,3D,4D,5D |
InChI 键 |
CPVSLHQIPGTMLH-AAYPNNLASA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)CCN |
同义词 |
2-Methyl-1H-indole-3-ethanamine-d7; 3-(2-Aminoethyl)-2-methyl-indole-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


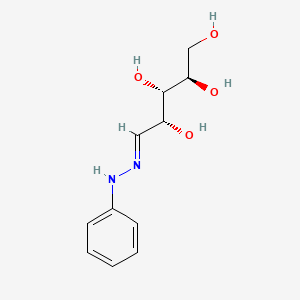
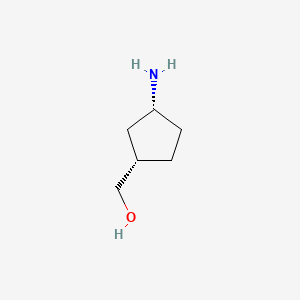
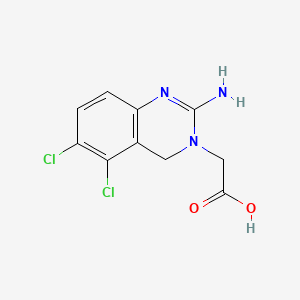
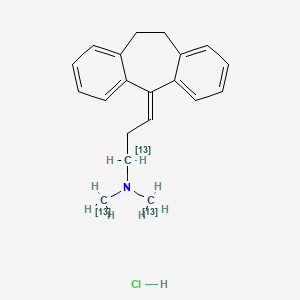
![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)
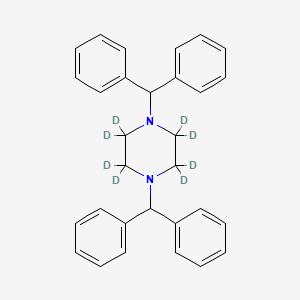
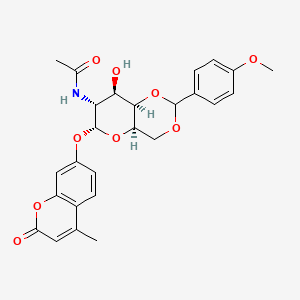
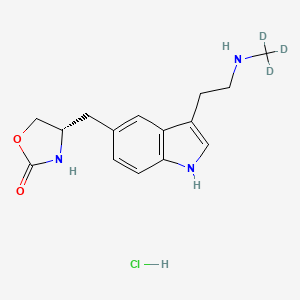
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)
